

A Comparative Guide to 10Pанx and Scrambled 10Pанx in Functional Assays

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Compound of Interest

Compound Name: Scrambled 10Pанx

Cat. No.: B612424

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For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount. This guide provides a detailed comparison of the functional effects of the Pannexin-1 (Pанx1) channel inhibitor, 10Pанx, and its inactive control peptide, **Scrambled 10Pанx**.

The Pанx1 channel is a crucial mediator of cellular communication, primarily through the release of ATP, which in turn activates purinergic receptors to initiate a cascade of downstream signaling events. These pathways are implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and neuropathic pain. 10Pанx is a mimetic peptide designed to specifically block the Pанx1 channel, while **Scrambled 10Pанx**, with a randomized amino acid sequence, serves as a negative control to ensure that the observed effects of 10Pанx are due to its specific interaction with the Pанx1 channel and not a result of non-specific peptide interactions.

This guide presents a comprehensive overview of the comparative performance of 10Pанx and **Scrambled 10Pанx** in key functional assays, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various functional assays, highlighting the differential effects of 10Pанx and its scrambled control.

Assay	Peptide	Concentration	Effect	Source
ATP Release	10Panx	100 μ M	19% decrease in hypo-osmotic shock-induced ATP release.	[1]
Scrambled 10Panx	100 μ M	No significant effect on inhibitory postsynaptic current (IPSC) amplitude, indicating no modulation of basal neuronal activity.	[2]	
Dye Uptake	10Panx	100 μ M	14% decrease in Yo-Pro-1 uptake.	[1]
Scrambled 10Panx	100 μ M	No significant effect on paired-pulse ratio (PPR), suggesting no impact on presynaptic release probability.	[2]	
IL-1 β Release	10Panx	200 μ M	Completely blocked ATP-mediated IL-1 β release.	[3][4]
Scrambled siRNA	Not Applicable	Did not alter ATP-induced IL-1 β release relative to	[4]	

		untransfected cells, suggesting a scrambled peptide would also be inactive.	
In Vivo Sepsis Model	10Panx	120 mg/kg	Decreased animal survival rate to 45%.
Scrambled 10Panx	120 mg/kg	No alteration in animal survival rate (65% survival, same as saline control).	

Note: Data for 10Panx and **Scrambled 10Panx** in the ATP Release and Dye Uptake assays are from different studies and may not be directly comparable due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

ATP Release Assay

This assay measures the release of ATP from cells, a key function of the Panx1 channel.

- Cell Culture: Culture cells of interest (e.g., B16-BL6 melanoma cells) to confluence in a 96-well plate.
- Pre-incubation: Wash the cells with a physiological buffer (e.g., Tyrode's solution). Pre-incubate the cells for 10 minutes with 10Panx, **Scrambled 10Panx**, or a vehicle control at the desired concentration (e.g., 100 μ M).
- Stimulation: Induce Panx1 channel opening using a stimulus such as a hypo-osmotic shock (HOS) solution.

- **Sample Collection:** After a 30-minute incubation with the stimulus, collect the cell supernatant.
- **ATP Measurement:** Quantify the ATP concentration in the supernatant using a luciferin-luciferase-based bioluminescence assay kit and a luminometer.

Yo-Pro-1 Dye Uptake Assay

This assay assesses the permeability of the cell membrane to small molecules, which is increased by the opening of Pannx1 channels.

- **Cell Culture:** Plate cells (e.g., B16-BL6) on a 96-well plate and grow to confluence.
- **Pre-incubation:** Wash the cells with a suitable buffer and pre-incubate for 10 minutes with the test peptides (10Pannx or **Scrambled 10Pannx**) or a control.
- **Stimulation and Staining:** Incubate the cells in a HOS solution containing the test compounds and 5 μ M Yo-Pro-1 dye.
- **Fluorescence Measurement:** After 30 minutes, measure the fluorescence of the cells using a fluorescence plate reader. Increased fluorescence indicates dye uptake through open channels.

IL-1 β Release Assay

This assay quantifies the release of the pro-inflammatory cytokine IL-1 β , a process that can be downstream of Pannx1-mediated ATP release and subsequent inflammasome activation.

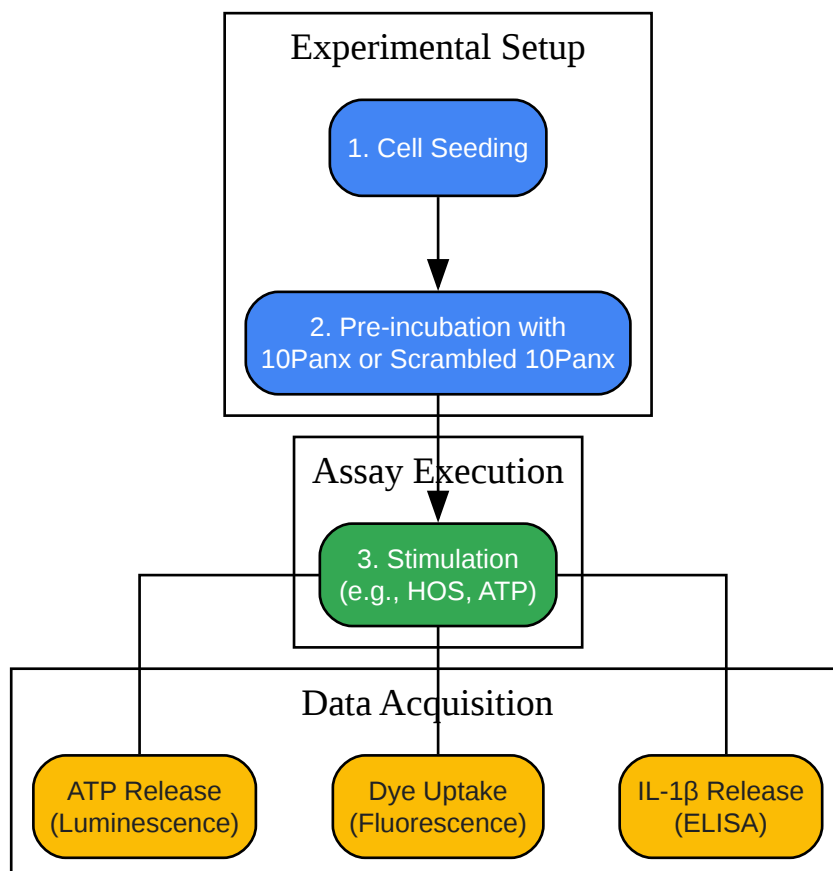
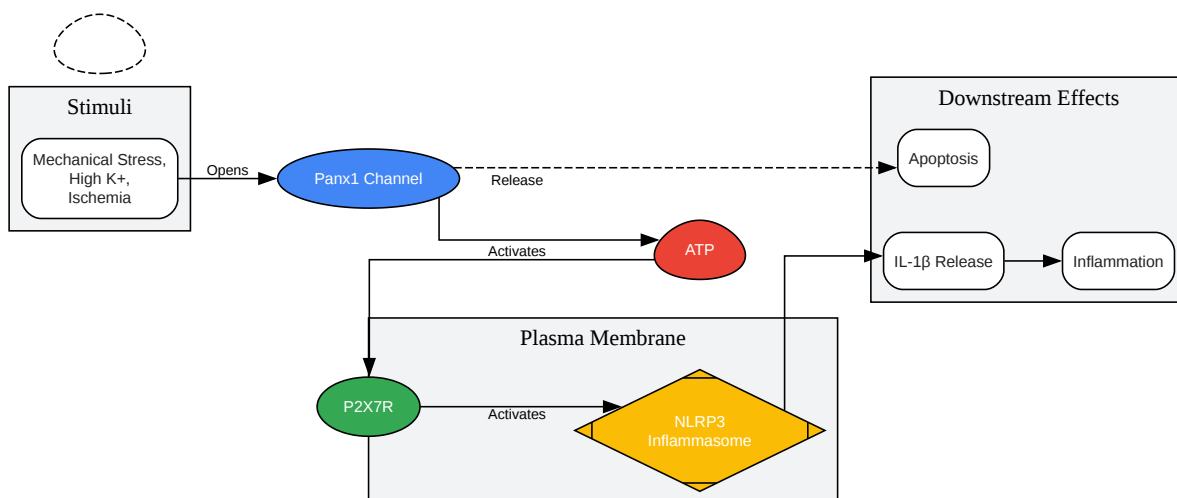
- **Cell Priming:** Prime macrophages (e.g., THP-1 cells) with lipopolysaccharide (LPS) to induce the expression of pro-IL-1 β .
- **Inhibition:** Pre-incubate the primed cells with 10Pannx, **Scrambled 10Pannx** (e.g., 200 μ M), or a vehicle control.
- **Stimulation:** Stimulate the cells with ATP to activate the P2X7 receptor and induce inflammasome activation and IL-1 β release.

- Quantification: Collect the cell supernatant and measure the concentration of mature IL-1 β using an enzyme-linked immunosorbent assay (ELISA) kit.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways involving Panx1 and the general workflow of the functional assays.



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